4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl 4-methoxybenzenesulfonate
CAS No.: 306979-62-4
VCID: VC7879495
Molecular Formula: C25H17ClF3NO7S2
Molecular Weight: 600 g/mol
* For research use only. Not for human or veterinary use.
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Description |
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl 4-chlorobenzenecarboxylate
Methyl 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzenecarboxylatePotential ApplicationsCompounds with similar structures are often used in pharmaceutical research due to their potential biological activity. The presence of a sulfonate group could indicate applications in areas requiring solubility or specific interactions with biological targets. Research FindingsWhile specific research findings on 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl 4-methoxybenzenesulfonate are not available, related compounds have been studied for their chemical and biological properties. These studies often focus on the effects of substituents on the pyridine ring and the role of sulfonyl groups in drug design. Data Table: Related CompoundsThis table highlights the diversity of compounds with similar structural elements, emphasizing the importance of specific substituents and functional groups in determining chemical properties and potential applications. |
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CAS No. | 306979-62-4 |
Product Name | 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl 4-methoxybenzenesulfonate |
Molecular Formula | C25H17ClF3NO7S2 |
Molecular Weight | 600 g/mol |
IUPAC Name | [2-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 4-methoxybenzenesulfonate |
Standard InChI | InChI=1S/C25H17ClF3NO7S2/c1-35-17-7-10-20(11-8-17)39(33,34)37-22-12-9-18(14-23(22)38(31,32)19-5-3-2-4-6-19)36-24-21(26)13-16(15-30-24)25(27,28)29/h2-15H,1H3 |
Standard InChIKey | RQKWQIUTIVCJBB-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)S(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)S(=O)(=O)C4=CC=CC=C4 |
PubChem Compound | 2769057 |
Last Modified | Aug 19 2023 |
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